molecular formula C16H18O2 B15319623 1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol

1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol

Cat. No.: B15319623
M. Wt: 242.31 g/mol
InChI Key: HSMXHDASJWCTOT-UHFFFAOYSA-N
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Description

1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a methoxynaphthalenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, such as 6-methoxynaphthalene, followed by subsequent functional group transformations. Common synthetic routes include:

    Hydroxylation: The ethan-1-ol moiety can be introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.

    Reducing Agents: LiAlH4, NaBH4.

    Substitution Reagents: NaH, KOtBu.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Various alcohol derivatives.

    Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Molecular Targets: Binding to specific receptors or enzymes, modulating their activity.

    Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methoxynaphthalen-2-yl)ethanone: Shares the methoxynaphthalenyl group but differs in the functional groups attached to the ethanone moiety.

    1-(6-Methoxynaphthalen-2-yl)ethanone oxime: Contains an oxime group instead of the cyclopropyl and ethan-1-ol moieties.

    1-(6-Methoxy-2-naphthyl)ethanol: Similar structure but lacks the cyclopropyl group.

Uniqueness

1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

1-[1-(6-methoxynaphthalen-2-yl)cyclopropyl]ethanol

InChI

InChI=1S/C16H18O2/c1-11(17)16(7-8-16)14-5-3-13-10-15(18-2)6-4-12(13)9-14/h3-6,9-11,17H,7-8H2,1-2H3

InChI Key

HSMXHDASJWCTOT-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C2=CC3=C(C=C2)C=C(C=C3)OC)O

Origin of Product

United States

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